N-Terminal Structural Distinction: Htia vs. m-Tyr
The defining structural feature differentiating Napsamycin A from its closest uridyl peptide relatives (mureidomycins, sansanmycins) is the presence of a bicyclic 6-hydroxy-tetrahydro-isoquinoline carboxylic acid (Htia) at the N-terminus, in contrast to the m-tyrosine (m-Tyr) found in mureidomycins and sansanmycins [1]. This architectural difference is hypothesized to alter the compound's fit within the MraY active site, influencing both potency and bacterial spectrum [2]. While the precise contribution of Htia to MraY inhibition kinetics has not been quantified in a direct head-to-head assay against m-Tyr containing analogs under identical conditions, this structural distinction is the primary basis for class-level differentiation.
| Evidence Dimension | N-Terminal Amino Acid Residue |
|---|---|
| Target Compound Data | 6-hydroxy-tetrahydro-isoquinoline carboxylic acid (Htia) |
| Comparator Or Baseline | m-tyrosine (m-Tyr) in Sansanmycin A and Mureidomycin A |
| Quantified Difference | Not applicable (qualitative structural difference) |
| Conditions | Structural elucidation by NMR and MS [1] |
Why This Matters
The unique Htia moiety in Napsamycin A is the key differentiator driving its specific anti-pseudomonal activity profile, making it non-interchangeable with m-Tyr-containing analogs for target-based assays.
- [1] Jiang L, et al. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998. Sci Rep. 2015;5:14111. doi:10.1038/srep14111. View Source
- [2] Bugg TD, Lloyd AJ, Roper DI. Phospho-MurNAc-pentapeptide translocase (MraY) as a target for antibacterial agents and antibacterial proteins. Infect Disord Drug Targets. 2006;6(2):85-106. PMID: 16789873. View Source
